4-Nitrophenyl 4-sulfamylbenzoate
Description
4-Nitrophenyl 4-sulfamylbenzoate is a benzoate ester derivative featuring a 4-nitrophenyl group esterified to a 4-sulfamyl-substituted benzoic acid. The sulfamyl group (-SO₂NH₂) at the para position of the benzene ring confers unique chemical and biological properties, while the 4-nitrophenyl moiety enhances reactivity, particularly in hydrolysis and nucleophilic substitution reactions.
Properties
CAS No. |
57230-00-9 |
|---|---|
Molecular Formula |
C13H10N2O6S |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-sulfamoylbenzoate |
InChI |
InChI=1S/C13H10N2O6S/c14-22(19,20)12-7-1-9(2-8-12)13(16)21-11-5-3-10(4-6-11)15(17)18/h1-8H,(H2,14,19,20) |
InChI Key |
FACADJXYQYTLAC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N |
Other CAS No. |
57230-00-9 |
Synonyms |
4-nitrophenyl 4-sulfamylbenzoate 4-nitrophenyl p-sulfamylbenzoate p-nitrophenyl p-sulfamylbenzoate para-nitrophenyl p-sulfamylbenzoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Thiadiazole Derivatives ()
Compounds such as 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione () share the 4-nitrophenyl group but incorporate a thiadiazole ring. These derivatives are synthesized via ring closure reactions using 4-nitrophenyl isothiocyanate and carbon disulfide, yielding heterocyclic structures with moderate to high yields (65–89%) and melting points ranging from 160–220°C . In contrast, 4-nitrophenyl 4-sulfamylbenzoate likely requires esterification between 4-sulfamylbenzoic acid and 4-nitrophenol, a process analogous to the synthesis of sulfonate esters in .
Sulfonate Esters ()
Compounds like 4-(methylsulfonyl)phenyl 4-methylbenzenesulfonate (4c) and ethyl 4-(tosyloxy)benzoate (4e) illustrate the diversity of benzoate esters. Their synthesis involves reacting phenolic derivatives with sulfonyl chlorides or tosyl imides under basic conditions. For example, 4e was synthesized via esterification of ethyl 4-hydroxybenzoate with tosyl imide, confirmed by ¹H NMR (δ 8.02–7.25 ppm for aromatic protons) . A key distinction lies in the sulfamyl (-SO₂NH₂) vs. sulfonyl (-SO₂R) groups, where the former may enhance hydrogen-bonding interactions and solubility in polar solvents.
Reactivity and Stability
4-Nitrophenyl Boronic Acid ()
4-Nitrophenyl boronic acid undergoes rapid oxidation by H₂O₂ to form 4-nitrophenol, with a rate constant of 0.0586 s⁻¹ at pH 11. Its pinacol ester derivative reacts more slowly, highlighting the influence of steric hindrance on reactivity . By analogy, this compound may exhibit pH-dependent hydrolysis due to the electron-withdrawing nitro group, though the sulfamyl moiety could stabilize the intermediate through resonance or hydrogen bonding.
Sulfonamide Derivatives ()
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide demonstrates the bioactivity of sulfonamide groups, often exploited in drug design for enzyme inhibition (e.g., carbonic anhydrase). The sulfamyl group in this compound may similarly confer biological activity, though its ester linkage could alter membrane permeability compared to sulfonamides .
Physicochemical Properties
Table 1: Comparative Data for Selected Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
